molecular formula C8H12N4O2 B11901613 N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)isobutyramide

N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)isobutyramide

Cat. No.: B11901613
M. Wt: 196.21 g/mol
InChI Key: HSHSTLKZTPFRCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)isobutyramide is a chemical compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)isobutyramide typically involves a multi-step process. One common method includes the reaction of 4-amino-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-(4-nitro-6-oxo-1,6-dihydropyrimidin-5-yl)isobutyramide.

    Reduction: Formation of N-(4-amino-6-hydroxy-1,6-dihydropyrimidin-5-yl)isobutyramide.

    Substitution: Formation of N-(4-alkylamino-6-oxo-1,6-dihydropyrimidin-5-yl)isobutyramide.

Scientific Research Applications

N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)isobutyramide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)isobutyramide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer or the modulation of neurotransmitter release in neurodegenerative diseases. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
  • N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide
  • 1-(benzamide)-N-cyclopropyl-2-(amino substituted)-6-oxo-1,6-dihydropyrimidine-5-carboxamide

Uniqueness

N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)isobutyramide is unique due to its isobutyramide group, which imparts distinct chemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.

Properties

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

N-(4-amino-6-oxo-1H-pyrimidin-5-yl)-2-methylpropanamide

InChI

InChI=1S/C8H12N4O2/c1-4(2)7(13)12-5-6(9)10-3-11-8(5)14/h3-4H,1-2H3,(H,12,13)(H3,9,10,11,14)

InChI Key

HSHSTLKZTPFRCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=C(N=CNC1=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.